molecular formula C18H16N2O3S3 B2886448 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide CAS No. 898447-88-6

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide

Cat. No.: B2886448
CAS No.: 898447-88-6
M. Wt: 404.52
InChI Key: ANIYXGSYUGEDFA-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S3 and its molecular weight is 404.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Researchers have explored the synthesis and reactivity of compounds structurally related to N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide, focusing on their potential in organic synthesis and chemical transformations. For instance, Aleksandrov et al. (2020) studied the condensation and subsequent reactions of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the synthesis of derivatives through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Anticancer Activity

Some derivatives show promise in overcoming cancer chemoresistance by inhibiting angiogenesis and efflux pump activity, suggesting potential applications in cancer treatment. Mudududdla et al. (2015) synthesized a series of compounds demonstrating in vitro cytotoxicity and anti-angiogenic activity, highlighting their role as multi-drug resistance-reversal agents (Mudududdla et al., 2015).

Optical Properties and Applications

The study of the optical properties of related compounds, such as fluorescence quantum yields, has implications for their use as invisible ink dyes or in other applications requiring materials with specific optical characteristics. Bogza et al. (2018) investigated the structure-optical properties relationships of 2-functionally substituted thieno[3,2-c]quinoline derivatives (Bogza et al., 2018).

Antimicrobial Activity

Compounds structurally similar to N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide have been evaluated for their antimicrobial activity. Sowmya et al. (2018) prepared derivatives showing potential antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Sowmya et al., 2018).

Corrosion Inhibition

In the field of materials science, related compounds have been explored as corrosion inhibitors, offering protection for metals in aggressive environments. Erami et al. (2019) examined the performance of quinoline-2-carboxamide derivatives as inhibitors in hydrochloric acid solution, contributing to the development of more effective corrosion protection methods (Erami et al., 2019).

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c21-18(16-5-2-10-24-16)19-14-8-7-13-4-1-9-20(15(13)12-14)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIYXGSYUGEDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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